molecular formula C6H5BrN4 B12510629 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B12510629
M. Wt: 213.03 g/mol
InChI Key: CFPPOKSEWZLWNN-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core with a bromine atom at the 5-position and an amino group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow chemistry and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine is used as a versatile building block for the synthesis of more complex heterocyclic compounds

Biology

Biologically, this compound has been studied for its potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound derivatives have shown promise in the treatment of diseases such as cancer and neurological disorders. These derivatives can inhibit specific kinases and receptors involved in disease pathways .

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed in the synthesis of active ingredients for various applications.

Mechanism of Action

The mechanism of action of 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with molecular targets such as kinases and receptors. The compound can bind to the active sites of these proteins, inhibiting their activity and thereby modulating cellular pathways. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine and amino substituents, making it less reactive in certain chemical reactions.

    5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    3-Amino-1H-pyrazolo[4,3-b]pyridine: Lacks the bromine substituent, which can influence its chemical properties and applications.

Uniqueness

5-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine is unique due to the presence of both bromine and amino groups, which enhance its reactivity and potential for functionalization. This dual substitution pattern allows for a broader range of chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

InChI

InChI=1S/C6H5BrN4/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H3,8,10,11)

InChI Key

CFPPOKSEWZLWNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NN=C2N)Br

Origin of Product

United States

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